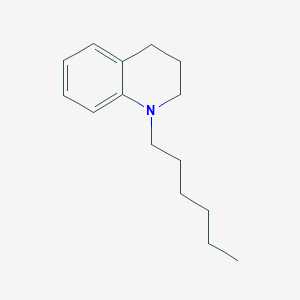![molecular formula C11H6Br2F3NO2S2 B12583832 2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- CAS No. 646039-78-3](/img/structure/B12583832.png)
2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- is a complex organic compound with the molecular formula C11H5Br2F3NO2S2 This compound is characterized by the presence of a thiophene ring, sulfonamide group, and trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- typically involves multiple steps, starting with the bromination of thiophene The brominated thiophene is then subjected to sulfonamide formation with the appropriate amineCommon reagents used in these reactions include bromine, sulfonamide precursors, and trifluoromethyl phenyl halides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, debrominated derivatives, and various substituted thiophenes.
Scientific Research Applications
2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atoms can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenesulfonamide, N-[3-(trifluoromethyl)phenyl]-: Lacks the bromine atoms, resulting in different reactivity and biological activity.
4,5-Dibromo-2-thiophenesulfonamide:
2-Thiophenesulfonamide, 4,5-dibromo-N-phenyl-: Lacks the trifluoromethyl group, which may reduce its effectiveness in certain applications.
Uniqueness
2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both bromine and trifluoromethyl groups enhances its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
646039-78-3 |
|---|---|
Molecular Formula |
C11H6Br2F3NO2S2 |
Molecular Weight |
465.1 g/mol |
IUPAC Name |
4,5-dibromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H6Br2F3NO2S2/c12-8-5-9(20-10(8)13)21(18,19)17-7-3-1-2-6(4-7)11(14,15)16/h1-5,17H |
InChI Key |
IXKNNJUPFJXUMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(S2)Br)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one](/img/structure/B12583771.png)
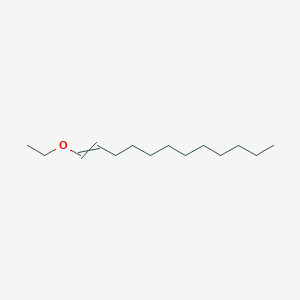
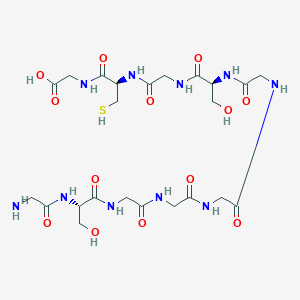
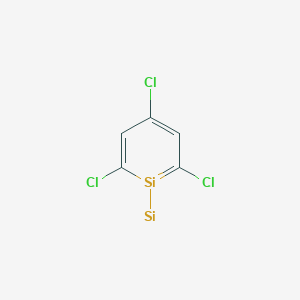
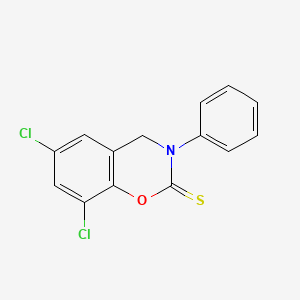
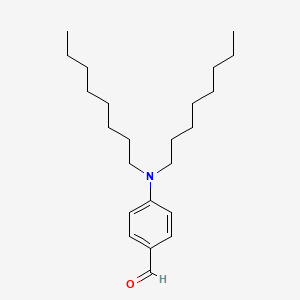
![5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile](/img/structure/B12583798.png)
![3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B12583800.png)
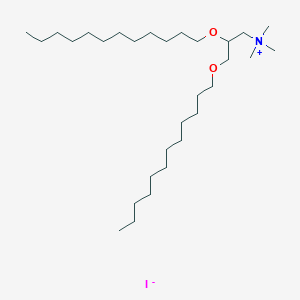

![2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]-](/img/structure/B12583814.png)

